molecular formula C20H18N4O2 B7580461 N,N-bis(3-pyridylmethyl)terephthalamide

N,N-bis(3-pyridylmethyl)terephthalamide

Cat. No. B7580461
M. Wt: 346.4 g/mol
InChI Key: QCJFYSBFPOCYIW-UHFFFAOYSA-N
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Description

“N,N-bis(3-pyridylmethyl)terephthalamide” is a semi-rigid ligand that has been used in the synthesis of coordination polymers . It has been structurally characterized by single crystal X-ray diffraction .


Synthesis Analysis

Reactions of the semi-rigid “N,N-bis(3-pyridylmethyl)terephthalamide” with divalent metal salts in the presence of dicarboxylic acids have been reported . The reactions afforded various complexes, which have been structurally characterized .


Molecular Structure Analysis

“N,N-bis(3-pyridylmethyl)terephthalamide” contains a total of 46 bonds, including 28 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 2 secondary amides (aromatic), and 2 Pyridines .


Chemical Reactions Analysis

The semi-rigid “N,N-bis(3-pyridylmethyl)terephthalamide” reacts with divalent metal salts in the presence of dicarboxylic acids to afford various complexes . These complexes have been structurally characterized by single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

“N,N-bis(3-pyridylmethyl)terephthalamide” has a molecular formula of C20H18N4O2 . Its average mass is 346.383 Da and its monoisotopic mass is 346.142975 Da .

Mechanism of Action

The structures of the coordination polymers containing the semi-rigid “N,N-bis(3-pyridylmethyl)terephthalamide” ligands are subject to the donor atom positions and the identity of the dicarboxylate ligands .

Future Directions

The use of “N,N-bis(3-pyridylmethyl)terephthalamide” in the synthesis of coordination polymers is a promising area of research . The influence of the rigidity of the linker and the position of the carboxylate groups of the auxiliary ligands in the polymeric arrangement obtained is an interesting topic for future studies .

properties

IUPAC Name

1-N,4-N-bis(pyridin-3-ylmethyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19(23-13-15-3-1-9-21-11-15)17-5-7-18(8-6-17)20(26)24-14-16-4-2-10-22-12-16/h1-12H,13-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJFYSBFPOCYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N4-Bis[(pyridin-3-YL)methyl]benzene-1,4-dicarboxamide

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